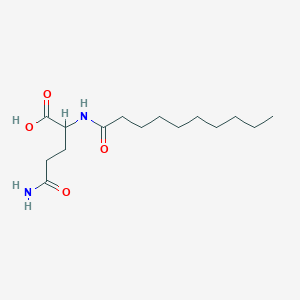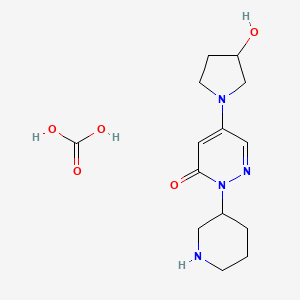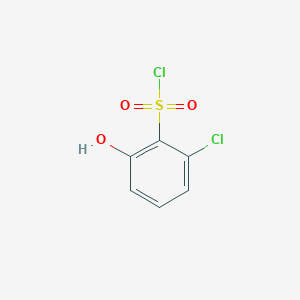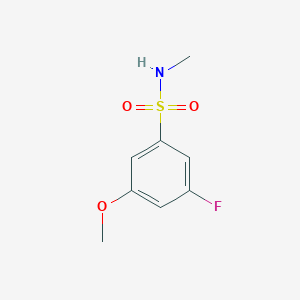![molecular formula C13H21N3O B15262453 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B15262453.png)
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane is a complex organic compound with a unique spirocyclic structure. This compound features a pyrazole ring fused with an oxazaspirane moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone
Comparison: Compared to similar compounds, 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
3-[1-(2-methylpropyl)pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H21N3O/c1-10(2)6-16-7-11(5-15-16)12-13(8-14-12)3-4-17-9-13/h5,7,10,12,14H,3-4,6,8-9H2,1-2H3 |
InChI Key |
LUMOQRQZPPRTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2C3(CCOC3)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B15262377.png)



![2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile](/img/structure/B15262407.png)


![tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B15262420.png)
![3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B15262423.png)





